molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide

Cat. No. B2933971
CAS RN: 2542181-77-9
M. Wt: 202.07
InChI Key: KODBOAKYODOMIT-UHFFFAOYSA-N
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Description

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C7H11BF3K . It is listed under CAS No. 2542181-77-9.


Molecular Structure Analysis

The molecular weight of this compound is 202.07 g/mol . The IUPAC name is potassium;1-bicyclo [4.1.0]heptanyl (trifluoro)boranuide . The InChIKey is KODBOAKYODOMIT-UHFFFAOYSA-N .

Scientific Research Applications

Bicyclic Germyl Radical Studies

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide, while not directly mentioned, relates to studies involving structurally similar bicyclic compounds. Research by Ishida et al. (2004) on the oxidation reaction of a potassium compound with tris(pentafluorophenyl)borane led to the formation of a stable bicyclic germyl radical. This study, pivotal for understanding the stability and reactivity of germyl radicals with a bicyclo[4.1.0]hept-3-ene skeleton, employed methods like X-ray crystallography and ESR spectroscopy to characterize the radical center (Ishida, Sekiguchi, Kobayashi, Nagase, 2004).

Antibiotic Stability Research

The stability of potassium salts in pharmaceutical compounds was examined in a study on potassium clavulanate by Fujii et al. (2010). They highlighted the chemical instability of this β-lactam antibiotic, particularly its tendency to hydrolyse, even in a solid state. Through X-ray analysis, the study detailed the arrangement of potassium cations and their interaction with carboxylate and hydroxy groups, offering insights into the structural stability of potassium-based pharmaceuticals (Fujii, Toyota, Sekine, Uekusa, Nugrahani, Asyarie, Soewandhi, Ibrahim, 2010).

Borylation Reactions and Arylborates Synthesis

A significant advancement in the field of organoboron chemistry was reported by Landmann et al. (2017), where the potassium salt of the boron-centred nucleophile B(CN)32- reacted with perfluorinated arenes. This research resulted in the formation of new stable tricyano(aryl)borates, broadening the utility of potassium compounds in synthesizing organoboron reagents for various organic transformations (Landmann, Hennig, Ignat’ev, Finze, 2017).

properties

IUPAC Name

potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBOAKYODOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCCCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide

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